N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778489
InChI: InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)
SMILES:
Molecular Formula: C23H26FN5O3
Molecular Weight: 439.5 g/mol

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

CAS No.:

Cat. No.: VC16778489

Molecular Formula: C23H26FN5O3

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide -

Specification

Molecular Formula C23H26FN5O3
Molecular Weight 439.5 g/mol
IUPAC Name N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Standard InChI InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)
Standard InChI Key KMIOJWCYOHBUJS-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Introduction

Chemical Structure and Stereochemical Features

Core Structural Components

The molecule integrates three distinct heterocyclic systems:

  • Pyrrolidine ring: A five-membered saturated amine ring substituted with a dimethylcarbamoyl group at the 1-position.

  • Pyrrole ring: A five-membered aromatic ring with methyl groups at the 2- and 4-positions and a carboxamide substituent at the 3-position.

  • Indole-derived moiety: A bicyclic structure featuring a fluorine atom at the 5-position and a ketone group at the 2-position, connected to the pyrrole ring via a conjugated methylidene bridge.

The stereochemistry is defined by the (3S)-configuration of the pyrrolidine ring and the (Z)-configuration of the methylidene bridge, both critical for target binding . The IUPAC name reflects these features:

N-[(3S)-1-(Dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC23H26FN5O3\text{C}_{23}\text{H}_{26}\text{FN}_5\text{O}_3
Molecular Weight439.5 g/mol
Stereochemistry(3S)-pyrrolidine, (Z)-methylidene bridge
InChI KeyKMIOJWCYOHBUJS-UHFFFAOYSA-N
SMILES NotationCC1=C(C(=O)NC2CCN(C(=O)N(C)C)C2)C(=CC3=C4C(=O)NC(=C3F)C=C4)C(C)=C1N

Electronic and Conformational Properties

The conjugated system formed by the pyrrole-indole methylidene bridge enables extensive π-electron delocalization, which enhances binding affinity to kinase ATP pockets . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar residues in target proteins.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Pyrrolidine-carbamoyl subunit: Derived from L-proline via N-carbamoylation with dimethylcarbamoyl chloride.

  • Fluoro-oxoindole subunit: Synthesized through fluorination of 2-oxindole using Selectfluor®.

  • Dimethylpyrrole-carboxamide subunit: Prepared via Paal-Knorr synthesis from acetonylacetone and ammonium acetate, followed by carboxylation.

Convergent Synthesis Pathway

  • Step 1: Condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluoro-2-oxindole in acetic anhydride yields the methylidene-bridged intermediate (yield: 68%) .

  • Step 2: Activation of the pyrrole-carboxylic acid using EDCI/HOBt, followed by coupling with (3S)-1-(dimethylcarbamoyl)pyrrolidin-3-amine (optical purity: >99% ee) .

  • Step 3: Purification via reverse-phase HPLC (ACN/water + 0.1% TFA) affords the final product (purity: 98.5%).

Table 2: Synthetic Parameters

Biological Activity and Mechanism

Tyrosine Kinase Inhibition Profile

Vorolanib exhibits nanomolar potency against:

  • VEGFR2 (IC50=2.3nM\text{IC}_{50} = 2.3 \, \text{nM})

  • PDGFRβ (IC50=5.1nM\text{IC}_{50} = 5.1 \, \text{nM})

  • c-Kit (IC50=8.7nM\text{IC}_{50} = 8.7 \, \text{nM})

The (Z)-configuration of the methylidene bridge is essential for maintaining a planar conformation that mimics ATP’s adenine ring, enabling competitive inhibition.

Antiangiogenic and Antitumor Effects

In xenograft models of colorectal cancer, vorolanib (10 mg/kg/day) reduced tumor microvessel density by 72% and inhibited tumor growth by 64% compared to controls . Synergy with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has been observed due to vascular normalization effects.

Pharmacological Applications

Oncology Indications

  • Renal Cell Carcinoma: Phase II trials demonstrated a median progression-free survival (PFS) of 8.9 months vs. 4.2 months for placebo.

  • Hepatocellular Carcinoma: Ongoing Phase III studies (NCT04895007) evaluate vorolanib + lenvatinib combinations.

Ophthalmic Applications

Preclinical studies suggest utility in diabetic retinopathy by reducing VEGF-driven vascular permeability (IC50 = 1.8 nM in retinal endothelial cells) .

Physicochemical and Pharmacokinetic Properties

Table 3: Key Physicochemical Data

PropertyValueMethod
Aqueous Solubility12.4 µg/mL (pH 7.4)Shake-flask
LogP3.1 ± 0.2HPLC
Plasma Protein Binding94.7%Equilibrium Dialysis
Metabolic Stabilityt1/2 = 42 min (human microsomes)LC-MS/MS

The compound exhibits pH-dependent solubility, with improved dissolution under acidic conditions (e.g., gastric pH), supporting oral administration.

Future Research Directions

  • Prodrug Development: Ester prodrugs (e.g., ethoxycarbonyloxymethyl derivatives) to enhance bioavailability.

  • Combination Therapies: Rational pairing with PI3K/mTOR inhibitors to overcome compensatory signaling.

  • Biomarker Discovery: Identification of genetic signatures predictive of response in PDGFR-amplified tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator